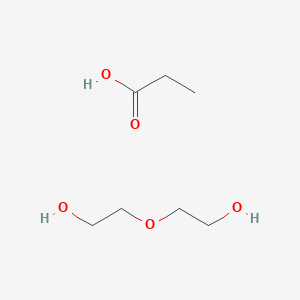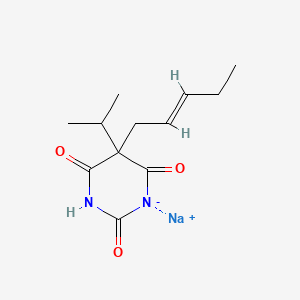
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt is a derivative of barbituric acid. Barbituric acid itself is a pyrimidine heterocyclic compound that forms the core structure of barbiturate drugs. These compounds are known for their central nervous system depressant properties and have been used historically as sedatives, hypnotics, and anticonvulsants .
Méthodes De Préparation
The synthesis of 5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt typically involves the reaction of barbituric acid with appropriate alkylating agents. The synthetic route generally includes:
Alkylation: Barbituric acid is alkylated with isopropyl and 2-pentenyl groups under basic conditions.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential use as a sedative, hypnotic, and anticonvulsant.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a depressant effect on the nervous system . This mechanism is similar to other barbiturates, which also modulate chloride currents through GABA receptor channels .
Comparaison Avec Des Composés Similaires
Similar compounds include other barbiturates such as phenobarbital, pentobarbital, and secobarbital. These compounds share a common barbituric acid core but differ in their substituents, which affect their pharmacological properties. For example:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: A short-acting barbiturate used primarily for its sedative effects.
Secobarbital: Another short-acting barbiturate used as a sedative-hypnotic.
5-Isopropyl-5-(2-pentenyl)barbituric acid, sodium salt is unique due to its specific isopropyl and 2-pentenyl substituents, which may confer distinct pharmacological effects compared to other barbiturates .
Propriétés
Numéro CAS |
64038-35-3 |
|---|---|
Formule moléculaire |
C12H17N2NaO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
sodium;5-[(E)-pent-2-enyl]-5-propan-2-ylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-5-6-7-12(8(2)3)9(15)13-11(17)14-10(12)16;/h5-6,8H,4,7H2,1-3H3,(H2,13,14,15,16,17);/q;+1/p-1/b6-5+; |
Clé InChI |
ZOKRAMSWASSLAJ-IPZCTEOASA-M |
SMILES isomérique |
CC/C=C/CC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
SMILES canonique |
CCC=CCC1(C(=O)NC(=O)[N-]C1=O)C(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)

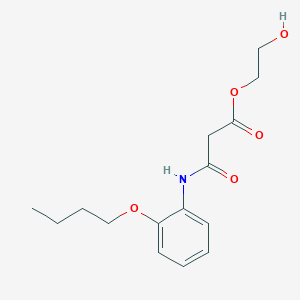
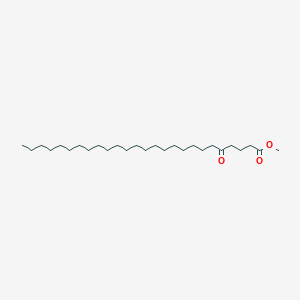
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)



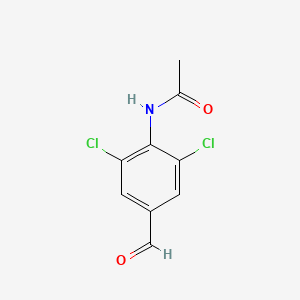


![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
